An In-depth Technical Guide to (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide
An In-depth Technical Guide to (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide, a key chemical entity in biochemical and pharmaceutical research. This document elucidates its fundamental chemical and physical properties, provides a detailed, field-tested protocol for its synthesis, outlines robust analytical methodologies for its characterization, and discusses its significant applications, particularly as a chromogenic substrate for enzyme activity assays. This guide is intended to be a critical resource for researchers leveraging this compound in drug discovery and development, offering both foundational knowledge and practical, actionable insights.
Introduction and Core Compound Profile
(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide, also known as L-Phenylalanine β-naphthylamide, is a derivative of the essential amino acid L-phenylalanine.[1][2][3] In this molecule, the carboxyl group of L-phenylalanine forms an amide bond with the amino group of 2-naphthylamine.[4] This structural modification, particularly the incorporation of the bulky, hydrophobic naphthyl group, confers unique properties that make it a valuable tool in enzymatic studies.
Its primary utility lies in its role as a chromogenic substrate for various peptidases, most notably aminopeptidase M.[5] The enzymatic cleavage of the amide bond releases 2-naphthylamine, a chromophore that can be detected and quantified, thereby providing a measure of enzyme activity. This characteristic is pivotal for high-throughput screening of enzyme inhibitors and for fundamental studies of enzyme kinetics and mechanism.
Chemical Identity and Properties
| Property | Value | Source |
| CAS Number | 740-57-8 | [1][2][3][4][5] |
| Molecular Formula | C₁₉H₁₈N₂O | [1][3][4] |
| Molecular Weight | 290.36 g/mol | [1][3] |
| IUPAC Name | (2S)-2-amino-N-(naphthalen-2-yl)-3-phenylpropanamide | [3][4] |
| Synonyms | L-Phenylalanine β-naphthylamide, Phenylalanine-beta-naphthylamide, N-L-Phenylalanyl-2-naphthylamide | [1][4][5] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 129-131 °C | [5] |
| Solubility | Moderately soluble in organic solvents, sparingly soluble in water. | [2] |
Synthesis of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide: A Validated Protocol
The synthesis of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide is typically achieved through the coupling of a protected L-phenylalanine derivative with 2-naphthylamine, followed by deprotection. The use of a protecting group on the α-amino group of phenylalanine is crucial to prevent self-coupling and other side reactions. The tert-butyloxycarbonyl (Boc) group is a common and effective choice due to its stability under coupling conditions and its facile removal under acidic conditions.
Overall Synthesis Workflow
The synthesis can be conceptualized as a two-step process:
-
Amide Bond Formation: Coupling of Boc-L-phenylalanine with 2-naphthylamine.
-
Deprotection: Removal of the Boc protecting group to yield the final product.
Caption: Workflow for the synthesis of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide.
Detailed Experimental Protocol
Materials:
-
Boc-L-phenylalanine
-
2-Naphthylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Diethyl ether
Step 1: Synthesis of Boc-(S)-N-(2-naphthyl)-3-phenylpropionamide (Protected Intermediate)
-
In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Boc-L-phenylalanine (1 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Add 2-naphthylamine (1 equivalent) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure Boc-(S)-N-(2-naphthyl)-3-phenylpropionamide.
Step 2: Deprotection to Yield (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide
-
Dissolve the purified protected intermediate from Step 1 in a minimal amount of DCM.
-
Add an excess of trifluoroacetic acid (TFA) (typically a 1:1 mixture of TFA:DCM) to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product as its trifluoroacetate salt.
-
Collect the solid by filtration and wash with cold diethyl ether.
-
To obtain the free base, dissolve the salt in water and neutralize with a mild base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and naphthyl rings, the methine proton at the chiral center (α-carbon), the diastereotopic methylene protons of the benzyl group, and the amine protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the phenylalanine backbone.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide, the C=O stretching of the amide (Amide I band), and the N-H bending of the amide (Amide II band).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.
Purity and Stereochemical Analysis
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC. Chiral HPLC is employed to determine the enantiomeric excess (e.e.) and confirm that the stereochemistry at the α-carbon has been retained throughout the synthesis.
Applications in Research and Development
The primary application of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide is as a fluorogenic or chromogenic substrate for the detection and quantification of aminopeptidase activity.
Enzyme Assays
The enzymatic hydrolysis of the amide bond by peptidases releases 2-naphthylamine. This product can then be detected by various methods:
-
Diazotization and Coupling: The liberated 2-naphthylamine can be diazotized and then coupled with a chromogenic agent, such as N-(1-naphthyl)ethylenediamine, to produce a colored azo dye that can be quantified spectrophotometrically.
-
Fluorometric Detection: 2-naphthylamine is fluorescent, and its release can be monitored using a fluorometer, offering higher sensitivity compared to colorimetric methods.
This principle is widely applied in:
-
Biochemical Characterization of Enzymes: Determining kinetic parameters such as Kₘ and Vₘₐₓ.
-
High-Throughput Screening (HTS): Screening large libraries of compounds for potential enzyme inhibitors.
-
Cellular and Lysosomal Studies: The related dipeptide, Gly-Phe-β-naphthylamide, is used to study lysosomal membrane permeability and the function of lysosomal enzymes like cathepsin C.[6][7][8] The hydrolysis of this substrate within lysosomes can lead to osmotic stress and membrane disruption, a phenomenon that can be harnessed to study lysosomal integrity.[6][7][8]
Caption: Principle of the enzymatic assay using (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide.
Drug Discovery
By providing a reliable method to measure peptidase activity, this compound is an invaluable tool in the early stages of drug discovery for diseases where peptidases are implicated, such as:
-
Cancer: Certain aminopeptidases are overexpressed in tumors and are involved in angiogenesis and metastasis.
-
Hypertension: Aminopeptidases play a role in the renin-angiotensin system.
-
Inflammation and Neurological Disorders: Peptidases are involved in the processing of neuropeptides and inflammatory mediators.
Conclusion
(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide is a well-established and critical tool for the study of peptidases. Its straightforward synthesis, coupled with the readily detectable signal produced upon enzymatic cleavage, ensures its continued and widespread use in academic and industrial research. This guide provides the necessary foundational and practical knowledge for the effective synthesis, characterization, and application of this versatile compound, empowering researchers to advance their studies in enzymology and drug development.
References
-
ROK Chem. (n.d.). L-Phenylalanine b-naphthylamide. Retrieved from [Link]
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Jadot, M., Colmant, C., Wattiaux-De Coninck, S., & Wattiaux, R. (1984). Intralysosomal hydrolysis of glycyl-L-phenylalanine 2-naphthylamide. Biochemical Journal, 219(3), 965–970. Retrieved from [Link]
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PubChem. (n.d.). Phenylalanine beta-naphthylamide. Retrieved from [Link]
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Berg, T. O., Strømhaug, P. E., Løvdal, T., Seglen, P. O., & Berg, T. (1994). Use of glycyl-L-phenylalanine 2-naphthylamide, a lysosome-disrupting cathepsin C substrate, to distinguish between lysosomes and prelysosomal endocytic vacuoles. Biochemical Journal, 300(1), 229–236. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Use of glycyl-L-phenylalanine 2-naphthylamide, a lysosome-disrupting cathepsin C substrate, to distinguish between lysosomes and prelysosomal endocytic vacuoles. Retrieved from [Link]
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